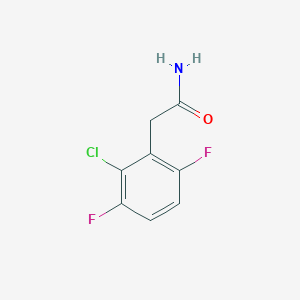

![molecular formula C22H25N3O2S B2696931 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline CAS No. 478081-71-9](/img/structure/B2696931.png)

2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

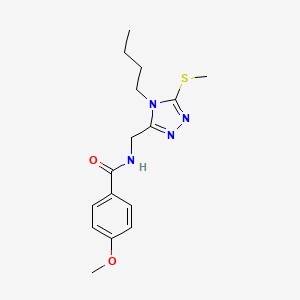

“2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline” is a chemical compound with the molecular formula C22H25N3O2S . It is a qualified product offered by Benchchem and American Custom Chemicals Corporation .

Molecular Structure Analysis

The molecular structure of “2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline” consists of a piperazine ring attached to a quinoline ring via a sulfonyl bridge . The quinoline ring is further substituted with two methyl groups .Scientific Research Applications

Anticancer Activity

Research on quinoline derivatives has demonstrated potential anticancer activities. Solomon, Pundir, and Lee (2019) synthesized a series of 4-aminoquinoline derivatives aiming to develop effective anticancer agents. Although the specific compound of interest was not mentioned, their work on sulfonyl analogs indicated promising cytotoxicity against breast tumor cell lines, suggesting a similar chemical structure could yield beneficial effects in cancer therapy. The study highlighted the compound VR23, which showed effectiveness across different cancers, suggesting that modifications on the quinoline backbone, similar to those in 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline, might possess selective toxicity towards cancer cells over non-cancer cells (Solomon, Pundir, & Lee, 2019).

Antiviral Properties

The study by Selvakumar et al. (2018) on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives highlighted the potential of quinoline-based compounds in exhibiting significant antiviral activity. One of the synthesized sulfonamide derivatives showcased three-fold higher antiviral activity than Ribavirin against an avian paramyxovirus. This suggests that quinoline derivatives, through structural optimization, could serve as potent antiviral agents, indicating a potential application for 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline in this field (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Enzyme Inhibition for Therapeutic Applications

A series of piperazine and morpholine substituted quinolines synthesized by Çakmak et al. (2020) demonstrated effective inhibition against several metabolic enzymes, suggesting therapeutic potentials in treating diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus. This highlights the versatility of quinoline derivatives in interacting with biological targets, suggesting that 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline could also exhibit similar biological activities through targeted enzyme inhibition (Çakmak, Ökten, Alimli, Ersanli, Taslimi, & Kocyigit, 2020).

Antidepressant and Antipsychotic Activities

Zajdel et al. (2013) explored the effects of quinoline and isoquinoline-sulfonamide analogs of aripiprazole on serotonin and dopamine receptors. Their findings on certain compounds exhibiting significant antidepressant and antipsychotic activities in animal models underscore the therapeutic potential of quinoline derivatives in mental health disorders. This suggests a broader application spectrum for 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline, potentially impacting the development of new psychiatric medications (Zajdel, Marciniec, Máslankiewicz, Grychowska, Satała, Duszyńska, Lenda, Siwek, Nowak, Partyka, Wróbel, Jastrzębska-Więsek, Bojarski, Wesołowska, & Pawłowski, 2013).

properties

IUPAC Name |

2-(4-benzylsulfonylpiperazin-1-yl)-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-17-7-6-10-20-18(2)15-21(23-22(17)20)24-11-13-25(14-12-24)28(26,27)16-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETKLUPFIKTJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/no-structure.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2696854.png)

![6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2696860.png)

![methyl 5-chloro-1-phenyl-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2696866.png)